6-(3-aminophenyl)piperidine-2-carboxylicaciddihydrochloride
Description
6-(3-Aminophenyl)piperidine-2-carboxylic acid dihydrochloride is a piperidine derivative featuring a 3-aminophenyl substituent at the 6-position of the piperidine ring and a carboxylic acid group at the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The compound’s synthesis likely involves steps analogous to those described for related piperidine derivatives, such as condensation of piperidine-2-carboxylic acid esters with aromatic aldehydes followed by functional group modifications and salt formation .
Properties
IUPAC Name |
6-(3-aminophenyl)piperidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16;;/h1,3-4,7,10-11,14H,2,5-6,13H2,(H,15,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAUIFHHLFVOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C2=CC(=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride typically involves the reaction of 3-aminophenyl derivatives with piperidine-2-carboxylic acid under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of 6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize production costs. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Piperidine Ring Formation
Piperidine rings are commonly synthesized through cyclization reactions. For example, in similar compounds like 3-aminopiperidine-2,6-dione hydrochloride , cyclization often involves amidation or lactam formation under basic conditions (e.g., triethylamine in DMF) at elevated temperatures (75°C for 12 hours) . The carboxylic acid group at position 2 may arise from oxidation of an alcohol or direct introduction via carbonyl precursors.
Substitution at Position 6
The 3-aminophenyl group is introduced at position 6, likely through nucleophilic aromatic substitution or coupling reactions . For example, in the synthesis of 3-((3-aminophenyl)amino)piperidine-2,6-diones (patent WO2020132014A1), amide bond formation or aromatic substitution is employed . Reaction conditions may include:
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Catalysts : Triethylamine or potassium carbonate
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Solvents : DMF or acetone
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Temperatures : 25–85°C
Dihydrochloride Salt Formation
The dihydrochloride salt form is achieved by protonating the carboxylic acid (-COOH) and the piperidine’s tertiary amine. This requires excess HCl, as both groups are acidic (pKa ~2–3 for the carboxylic acid and ~11 for the amine).
Key Reaction Parameters
Optimization Strategies
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Catalyst selection : Imidazole or guanidine carbonate improves reaction efficiency (e.g., 92% yield in Example 15) .
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Reaction time : Extended refluxing (e.g., 47 hours) enhances conversion in amidation steps .
Spectroscopic Analysis
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1H NMR : Shifts for aromatic protons (7–8 ppm), amine protons (~1.66–2.50 ppm), and carboxylic acid protons (~11 ppm) .
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13C NMR : Carbonyl carbons (~171 ppm), aromatic carbons (~149–160 ppm), and amine carbons (~22–44 ppm) .
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Mass spectrometry : Molecular ion peak at [M+H]+ (e.g., 290 for similar compounds) .
Functional Group Verification
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IR : O-H stretch for carboxylic acid (~2500–3000 cm⁻¹) and C=O stretch (~1713 cm⁻¹) .
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Melting point : Typically varies with salt form and substituents.
Challenges and Considerations
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Regioselectivity : Ensuring the 3-aminophenyl group attaches at position 6 of the piperidine ring.
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Salt purity : Avoiding mixed counterions during dihydrochloride formation.
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Stability : Potential hydrolysis of the carboxylic acid group under acidic or basic conditions.
Comparative Reaction Data
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of 6-(3-aminophenyl)piperidine-2-carboxylic acid exhibit significant antibacterial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that modifications to the piperidine nucleus can enhance antibacterial efficacy.
Enzyme Inhibition:
This compound has demonstrated potential as an enzyme inhibitor. For instance, derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE). Certain synthesized derivatives exhibited strong AChE inhibitory activity with IC50 values as low as 0.63 µM, indicating their potential utility in treating conditions like Alzheimer's disease.
Biological Research Applications
Biochemical Assays:
6-(3-Aminophenyl)piperidine-2-carboxylic acid dihydrochloride serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to modulate enzyme functions makes it a useful tool for elucidating biochemical pathways.
Antiparasitic Activity:
Similar compounds have shown promise in antiparasitic applications. The need for new antimalarial agents has led to the exploration of piperidine derivatives, with some exhibiting strong activity against Plasmodium falciparum, the causative agent of malaria. These findings highlight the compound's potential in addressing infectious diseases.
Synthesis and Chemical Reactions
The synthesis of 6-(3-Aminophenyl)piperidine-2-carboxylic acid dihydrochloride typically involves several key steps:
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Formation of the Piperidine Ring:
The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. -
Introduction of the Aminophenyl Group:
This is achieved through nucleophilic substitution reactions using aniline derivatives. -
Carboxylic Acid Formation:
The carboxylic acid moiety is introduced via carboxylation reactions. -
Hydrochloride Salt Formation:
The final product is converted into its dihydrochloride form by reacting with hydrochloric acid.
Mechanism of Action
The mechanism by which 6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Piperidine Derivatives
*Similarity scores based on structural alignment algorithms ().
Substituent Effects on Properties
- This difference may influence receptor binding or metabolic stability in drug candidates.
- Stereochemistry : The (S)-enantiomer of piperidine-2-carboxylic acid hydrochloride is prioritized in chiral drug synthesis, whereas the target compound’s stereochemical configuration (if specified) could affect its biological activity .
Biological Activity
6-(3-Aminophenyl)piperidine-2-carboxylic acid dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride typically involves the following steps:
- Formation of the Piperidine Ring : The piperidine structure is formed through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 3-aminophenyl group occurs via electrophilic aromatic substitution.
- Carboxylic Acid Functionalization : The carboxylic acid group is introduced through carboxylation reactions, often utilizing carbon dioxide or carbon monoxide under specific conditions.
Biological Activity
The biological activity of 6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.
Anticancer Activity
Research has shown that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to 6-(3-aminophenyl)piperidine-2-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. These findings suggest a promising avenue for further medicinal chemistry development.
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation : Studies indicate that the compound can inhibit cell growth by interfering with cell cycle regulation.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Specific Kinases : The compound may interact with receptor tyrosine kinases and other signaling pathways critical for tumor growth and survival.
Case Studies
A number of case studies have been conducted to evaluate the efficacy and safety profile of 6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride.
Case Study 1: Glioblastoma Treatment
In a recent study focusing on glioblastoma, the compound was tested in combination with small molecule inhibitors. The results indicated enhanced cytotoxicity when used alongside established treatments, suggesting a potential role as an adjunct therapy in glioblastoma management .
Case Study 2: Antiviral Activity
Another study explored the antiviral properties of piperidine derivatives, where certain structural modifications led to significant activity against viruses such as HIV and HSV-1. Although not directly related to 6-(3-aminophenyl)piperidine-2-carboxylic acid, these findings underline the broader antiviral potential within this chemical class .
Data Summary
The following table summarizes key findings related to the biological activity of similar piperidine derivatives:
Q & A
Q. What are established synthetic routes for 6-(3-aminophenyl)piperidine-2-carboxylic acid dihydrochloride?
- Methodological Answer : A common approach involves starting with piperidine-2-carboxylic acid derivatives. For example, optically pure piperidine-2-carboxylic acid can undergo Eschweiler–Clarke methylation followed by esterification, reduction (e.g., LiAlH₄), and functionalization of the phenyl ring. The aminophenyl group can be introduced via nucleophilic substitution or coupling reactions, with subsequent dihydrochloride salt formation .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) for confirming stereochemistry and substituent positions, Infrared (IR) spectroscopy for identifying carboxylic acid and amine functionalities, and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. Comparative analysis with databases like NIST Chemistry WebBook ensures accuracy .
Q. How is purity assessed during synthesis?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended. For diastereomeric or enantiomeric impurities, chiral stationary phases or derivatization agents (e.g., Marfey’s reagent) can resolve stereoisomers. A purity threshold of ≥98% (HPLC) is typical for research-grade material .
Advanced Research Questions
Q. How can enantiomeric purity be optimized in asymmetric synthesis?
- Methodological Answer : Use chiral starting materials (e.g., L-hydroxyproline) to establish stereochemistry early in the synthesis . Catalytic asymmetric methods (e.g., transition-metal catalysis) or enzymatic resolution may improve yields. Chiral HPLC or polarimetry validates enantiomeric excess (ee), though multi-step recrystallization (as in ) may be necessary despite low yields .
Q. What strategies address stability issues in hydrochloride salts during storage?
- Methodological Answer : Stability studies under controlled humidity (e.g., <30% RH) and temperature (4°C) are critical. Lyophilization reduces hydrolytic degradation. For long-term storage, inert atmospheres (argon) and desiccants (silica gel) mitigate hygroscopic decomposition. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines) or compound purity. Validate purity via HPLC and confirm stereochemistry (e.g., optical rotation, X-ray crystallography). Replicate experiments under standardized protocols and assess metabolite interference (e.g., via LC-MS/MS) .
Q. What functionalization strategies enable diversification of the aminophenyl moiety?
- Methodological Answer : The 3-aminophenyl group can undergo diazotization for introducing halogens or aryl coupling partners. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or reductive amination expands structural diversity. Protect the amine with Boc groups during harsh reactions to prevent undesired side reactions .
Key Notes
- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .
- For scale-up, cost-effective alternatives to expensive starting materials (e.g., piperidine-2-carboxylic acid) require optimization of catalytic steps .
- Cross-validate biological activity with orthogonal assays (e.g., SPR, ITC) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
